H-Leu-gly-NH2 hbr
CAS No.: 28671-28-5
Cat. No.: VC5385214
Molecular Formula: C8H18BrN3O2
Molecular Weight: 268.155
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28671-28-5 |
---|---|
Molecular Formula | C8H18BrN3O2 |
Molecular Weight | 268.155 |
IUPAC Name | (2S)-2-amino-N-(2-amino-2-oxoethyl)-4-methylpentanamide;hydrobromide |
Standard InChI | InChI=1S/C8H17N3O2.BrH/c1-5(2)3-6(9)8(13)11-4-7(10)12;/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13);1H/t6-;/m0./s1 |
Standard InChI Key | WEMUUFFBNPLQMW-RGMNGODLSA-N |
SMILES | CC(C)CC(C(=O)NCC(=O)N)N.Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
H-Leu-Gly-NH2 hydrobromide features a linear dipeptide backbone where leucine (a branched-chain aliphatic amino acid) is linked to glycine (the simplest amino acid) via an amide bond. The C-terminal amide (-NH₂) and hydrobromide salt formation enhance its solubility in aqueous media . Key structural identifiers include:
Physicochemical Parameters
The compound exhibits:
Synthesis and Manufacturing
Solid-Phase Peptide Synthesis (SPPS)
H-Leu-Gly-NH2 hydrobromide is predominantly synthesized via SPPS, leveraging Fmoc- or Boc-protected amino acids. Leucine’s side chain is protected with tert-butyl groups, while glycine’s α-amino group is activated for coupling . Post-synthesis, the peptide is cleaved from the resin, and the hydrobromide salt is formed via treatment with HBr/acetic acid .
Liquid-Phase Synthesis
Alternative methods involve fragment condensation in solution. For instance, Boc-Leu-OH is coupled to H-Gly-NH2·HCl using carbodiimides (e.g., DCC) followed by deprotection and salt formation . This approach yields high-purity product but requires meticulous purification .
Analytical Characterization
Chromatographic Profiling
High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients resolves H-Leu-Gly-NH2 hydrobromide from impurities, achieving >95% purity . Retention times vary with mobile phase pH, peaking at 8–12 minutes under acidic conditions.
Spectroscopic Techniques
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Mass Spectrometry (MS): ESI-MS confirms the molecular ion [M+H]⁺ at m/z 268.15 .
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NMR Spectroscopy: ¹H NMR in D₂O reveals leucine’s δ-methyl protons (0.9–1.0 ppm) and glycine’s α-protons (3.8–4.0 ppm) .
Biological and Pharmaceutical Applications
Enzyme Substrate Studies
The dipeptide serves as a substrate for proteases like leucine aminopeptidase, enabling mechanistic studies of peptide bond hydrolysis . Its compact structure facilitates crystallographic analysis of enzyme active sites .
Neurobiological Research
H-Leu-Gly-NH2 hydrobromide modulates neurotransmitter release in vitro, with potential implications for treating neurological disorders . Conformational studies reveal β-turn structures that mimic endogenous neuropeptides .
Cosmetic and Nutraceutical Formulations
Incorporated into skincare products, it enhances hydration via amino acid-mediated water retention . In supplements, it may support muscle recovery, though clinical evidence remains preliminary .
Comparative Analysis with Related Peptides
Conformational and Stability Studies
β-Turn Dynamics
Energy minimization and X-ray crystallography identify three low-energy conformers for H-Leu-Gly-NH2 hydrobromide . The dominant structure features a 10-membered β-turn stabilized by a (4→1) hydrogen bond between Gly’s amide proton and Leu’s carbonyl oxygen . This conformation persists in dimethyl sulfoxide (DMSO) and aqueous buffers, underscoring its role in biological interactions .
Stability in Biological Matrices
In simulated intestinal fluid (SIF), the compound exhibits a half-life (t₁/₂) of <3 minutes due to rapid proteolysis . Stabilization strategies, including N-methylation or cyclization, are under investigation .
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